![molecular formula C23H25N7O B2529302 3-Cyanoquinoléine-2-yl{4-[2-méthyl-6-(morpholin-4-yl)pyrimidin-4-yl]pipérazin-1-yl} CAS No. 2415629-00-2](/img/structure/B2529302.png)
3-Cyanoquinoléine-2-yl{4-[2-méthyl-6-(morpholin-4-yl)pyrimidin-4-yl]pipérazin-1-yl}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
BenchChem offers high-quality 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le cancer
3-Cyanoquinoléine-2-yl{4-[2-méthyl-6-(morpholin-4-yl)pyrimidin-4-yl]pipérazin-1-yl} : s'est avéré prometteur en tant qu'agent anticancéreux potentiel. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, en particulier celles résistantes aux traitements conventionnels. La capacité du composé à inhiber des voies de signalisation spécifiques, telles que la kinase PI3 (PI3K), en fait un candidat pour la thérapie anticancéreuse ciblée .
Recherche anti-VIH
Les dérivés de l'indole, y compris les composés liés à notre molécule cible, ont été explorés pour leurs propriétés antivirales. Bien que non directement étudié pour le VIH, la classe plus large de composés à base d'indole a démontré une activité antivirale. Des investigations plus poussées pourraient explorer le potentiel de notre composé à inhiber la réplication du VIH .
Études sur l'inhibition des kinases
Compte tenu de ses caractéristiques structurelles, 3-Cyanoquinoléine-2-yl{4-[2-méthyl-6-(morpholin-4-yl)pyrimidin-4-yl]pipérazin-1-yl} peut agir comme un inhibiteur de kinase. Les kinases jouent des rôles cruciaux dans les voies de signalisation cellulaire, et l'inhibition de kinases spécifiques peut moduler les réponses cellulaires. Les chercheurs peuvent explorer sa sélectivité contre diverses kinases et évaluer son potentiel thérapeutique .
Propriétés anti-inflammatoires
La structure unique du composé suggère de possibles effets anti-inflammatoires. Enquêter sur son impact sur les voies inflammatoires, telles que NF-κB ou COX-2, pourrait révéler son potentiel en tant qu'agent anti-inflammatoire. Des études précliniques peuvent faire la lumière sur son efficacité et sa sécurité .
Neurosciences et neuroprotection
Les dérivés de la quinoléine ont été étudiés dans les maladies neurodégénératives. Les parties pipérazine et pyrimidine de notre composé le rendent intéressant pour la recherche neuroprotectrice. Les chercheurs pourraient explorer ses effets sur la viabilité des cellules neuronales, le stress oxydatif et la neuroinflammation .
Activité antibactérienne
Bien que non étudié de manière approfondie, la présence de cycles hétérocycliques dans le composé suggère de possibles propriétés antibactériennes. Les chercheurs pourraient étudier son activité contre des souches bactériennes spécifiques et explorer son mécanisme d'action.
Propriétés
IUPAC Name |
2-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-17-25-21(15-22(26-17)29-10-12-31-13-11-29)28-6-8-30(9-7-28)23-19(16-24)14-18-4-2-3-5-20(18)27-23/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOSJSJGQQMMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5C=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid](/img/structure/B2529220.png)
![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)
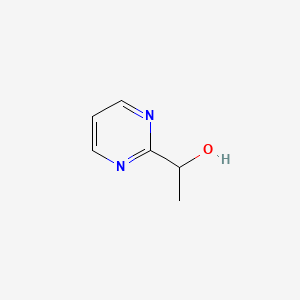
![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2529228.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2529229.png)
![N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2529230.png)
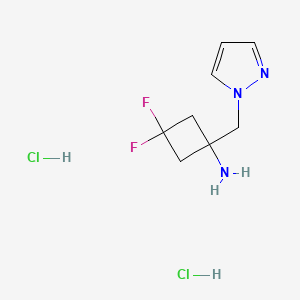
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529232.png)
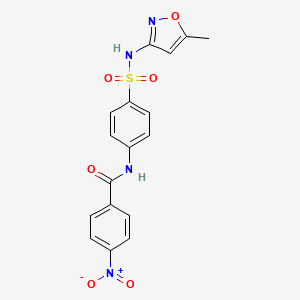
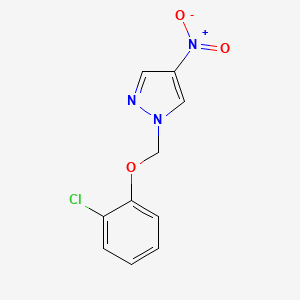

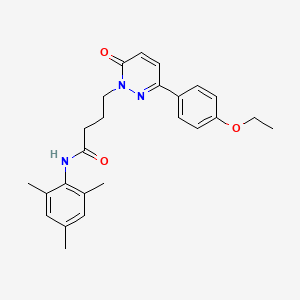
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2529241.png)
